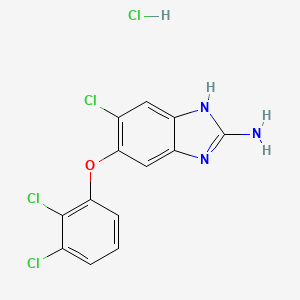
gamma-Cyhalothrin-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma-Cyhalothrin-(phenoxy-d5): is a deuterated labeled version of gamma-Cyhalothrin, a synthetic pyrethroid insecticide. This compound is primarily used for scientific research purposes, particularly in the study of pharmacokinetics and metabolic profiling due to its stable isotope labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gamma-Cyhalothrin-(phenoxy-d5) is synthesized by incorporating deuterium into the phenoxy group of gamma-Cyhalothrin. The synthetic route involves the reaction of deuterated phenol with cyhalothrin intermediates under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of gamma-Cyhalothrin-(phenoxy-d5) involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the deuterium labeling .
Chemical Reactions Analysis
Types of Reactions: Gamma-Cyhalothrin-(phenoxy-d5) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide.
Major Products:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Gamma-Cyhalothrin-(phenoxy-d5) is extensively used in scientific research, including:
Chemistry: As a tracer in isotope dilution mass spectrometry for quantitative analysis of pesticides.
Biology: Studying the metabolic pathways and degradation of pyrethroid insecticides.
Medicine: Investigating the pharmacokinetics and metabolic profiles of deuterated drugs.
Industry: Used in the development of new insecticides and studying their environmental impact
Mechanism of Action
Gamma-Cyhalothrin-(phenoxy-d5) exerts its effects by disrupting the nervous system of insects. It acts as an axonic excitotoxin, preventing the closure of voltage-gated sodium channels in axonal membranes. This leads to continuous nerve impulses, resulting in paralysis and death of the insect .
Comparison with Similar Compounds
Lambda-Cyhalothrin-(phenoxy-d5): Another deuterated pyrethroid insecticide with similar applications.
Cypermethrin-(phenoxy-d5): A deuterated version of cypermethrin, used for similar research purposes.
Uniqueness: Gamma-Cyhalothrin-(phenoxy-d5) is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. Its high insecticidal activity and stability make it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C23H19ClF3NO3 |
|---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
[(S)-cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/t17-,18+,20-/m0/s1/i3D,4D,5D,8D,9D |
InChI Key |
ZXQYGBMAQZUVMI-FVPAAZJJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)[C@@H](C#N)OC(=O)[C@@H]3[C@@H](C3(C)C)/C=C(/C(F)(F)F)\Cl)[2H])[2H] |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II), 97%](/img/structure/B12059318.png)






![(As,as)-1,1#-bis[-(dimethylamino)benzyl]-(R,R)-2,2#-bis(dicyclohexylphosp](/img/structure/B12059366.png)



![[5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12059408.png)


